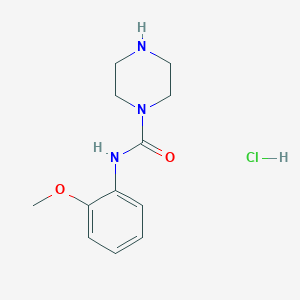

N-(2-methoxyphenyl)piperazine-1-carboxamide hydrochloride

Description

N-(2-Methoxyphenyl)piperazine-1-carboxamide hydrochloride is a piperazine derivative characterized by a 2-methoxyphenyl group attached to the piperazine ring via a carboxamide linker, with a hydrochloride counterion. This compound is structurally related to several serotonin (5-HT) and dopamine receptor ligands, particularly those targeting 5-HT1A and dopamine D3 receptors. Its molecular formula is C12H16ClN3O2, with a molecular weight of 277.73 g/mol (calculated based on analogous structures in and ). The 2-methoxy substitution on the phenyl ring and the carboxamide group are critical for receptor binding and selectivity .

Properties

Molecular Formula |

C12H18ClN3O2 |

|---|---|

Molecular Weight |

271.74 g/mol |

IUPAC Name |

N-(2-methoxyphenyl)piperazine-1-carboxamide;hydrochloride |

InChI |

InChI=1S/C12H17N3O2.ClH/c1-17-11-5-3-2-4-10(11)14-12(16)15-8-6-13-7-9-15;/h2-5,13H,6-9H2,1H3,(H,14,16);1H |

InChI Key |

AUELYBHYOFKDTA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)N2CCNCC2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)piperazine-1-carboxamide hydrochloride typically involves the reaction of 1-(2-methoxyphenyl)piperazine with carboxylic acid derivatives under specific conditions. One common method includes the use of oxetane catalyzed by Yb(OTf)3 in acetonitrile, leading to the formation of key intermediates . The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions with optimized solvents and catalysts to enhance efficiency and yield. Recrystallization from specific solvents is often employed to purify the intermediate products, making the process suitable for large-scale production .

Chemical Reactions Analysis

Formation of Piperazine Derivatives with Functional Groups

Another approach involves nucleophilic substitution to introduce functional groups. For example:

-

Reagents : 1,3-dichloropropane, 1-(2-methoxyphenyl)piperazine, K₂CO₃, NaI.

-

Conditions : Reflux in acetonitrile for 14 hours.

-

Product : 1-(3-chloropropyl)-4-(2-methoxyphenyl)piperazine (70% yield) .

This intermediate could serve as a precursor for further derivatization, such as introducing a carboxamide group via amide coupling.

Amide Bond Formation

While direct synthesis routes for the carboxamide derivative are not explicitly detailed, standard organic chemistry suggests amide bond formation could involve:

-

Reagents : Piperazine derivative, carboxylic acid derivative (e.g., acid chloride), coupling agent (e.g., EDCI, HOBt).

-

Conditions : Anhydrous solvent (DMSO, dichloromethane) under inert atmosphere.

Substitution Reactions

The methoxy group on the phenyl ring may participate in nucleophilic substitution under specific conditions (e.g., acidic/basic environments), though this is speculative without direct evidence from the provided sources.

Stability and Degradation Pathways

The hydrochloride salt form enhances solubility, but stability under specific pH or temperature conditions is not explicitly discussed in the provided sources.

Limitations in Available Data

Scientific Research Applications

N-(2-methoxyphenyl)piperazine-1-carboxamide hydrochloride is a piperazine derivative with a methoxyphenyl group that has potential biological activities, especially in pharmacological studies. It is a hydrochloride salt form, which enhances its solubility in water, with a molecular weight of 271.74 g/mol. The compound is characterized by a piperazine ring substituted with a carboxamide group and a methoxy group on the aromatic ring.

Scientific Research Applications

N-(2-methoxyphenyl)piperazine-1-carboxamide hydrochloride is often investigated for its effects on neurotransmitter systems, especially serotonin receptors, which are implicated in mood regulation and various psychiatric disorders. Preliminary studies suggest that this compound may exhibit anxiolytic and antidepressant-like effects, making it a candidate for further research in neuropharmacology.

Interaction Studies

Interaction studies involving N-(2-methoxyphenyl)piperazine-1-carboxamide hydrochloride focus on its binding affinity to various receptors, particularly serotonin receptors (5-HT receptors). Research indicates that this compound may selectively bind to certain receptor subtypes, influencing neurotransmitter release and signaling pathways associated with anxiety and depression. These interactions are crucial for understanding its pharmacological profile and potential therapeutic benefits.

Structural Similarity

Several compounds share structural similarities with N-(2-methoxyphenyl)piperazine-1-carboxamide hydrochloride, each exhibiting unique properties.

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-(2-Methoxyphenyl)piperazine | Piperazine ring with methoxy substituent | Known for its role in modulating serotonin activity |

| N-(4-Methylphenyl)piperazine | Piperazine ring with a methyl group | Exhibits different receptor binding profiles |

| N-(2-Chlorophenyl)piperazine | Piperazine ring with chlorine substituent | Potentially different pharmacological effects |

| 1-(3-Methoxyphenyl)piperazine | Piperazine ring with methoxy at position 3 | Variations in receptor selectivity compared to methoxy at position 2 |

These compounds highlight the diversity within piperazine derivatives while underscoring the unique structural features of N-(2-methoxyphenyl)piperazine-1-carboxamide hydrochloride that may influence its biological activity and therapeutic potential.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)piperazine-1-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. For example, it can act as an agonist or antagonist at certain receptors, influencing various physiological processes. The compound’s ability to cross the blood-brain barrier and activate specific receptors makes it valuable in neurological research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Structural and Molecular Comparison

Key Structural Insights:

- Substituent Position : The 2-methoxy group in the target compound enhances 5-HT1A receptor affinity compared to 4-chloro derivatives (e.g., N-(4-chlorophenyl)piperazine-1-carboxamide HCl) .

- Carboxamide Linker : Critical for dopamine D3 receptor selectivity. Amine-linked analogues (without the carbonyl group) lose D3 affinity by >100-fold .

Pharmacological Comparisons

Table 2: Receptor Affinity and Functional Activity

Key Pharmacological Insights:

- 5-HT1A Activity : The target compound acts as a neutral antagonist at 5-HT1A receptors, similar to WAY-100635, but with lower affinity (Ki = 3.2 nM vs. 0.3–1.1 nM) .

- D3 Selectivity : The carboxamide linker confers >1000-fold selectivity for D3 over D2 receptors, a feature absent in amine-linked analogues .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.